Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate

Surfactant science Phosphate amphoterics Critical micelle concentration

Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate (CAS 85006-11-7, EC 285-040-9, molecular formula C36H80N2O8P) is a bis-quaternary ammonium salt classified as a phosphate-type amphoteric surfactant. The compound consists of two 2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylammonium cations paired with a single hydrogen phosphate dianion, yielding a molecular weight of approximately 700.0 g/mol.

Molecular Formula C36H81N2O8P
Molecular Weight 701.0 g/mol
CAS No. 85006-11-7
Cat. No. B12695915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate
CAS85006-11-7
Molecular FormulaC36H81N2O8P
Molecular Weight701.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-]
InChIInChI=1S/2C18H40NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-18(21)17-19(2,3)15-16-20;1-5(2,3)4/h2*18,20-21H,4-17H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2
InChIKeyWUXDHWTZIQJMSE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) Hydrogen Phosphate (CAS 85006-11-7): Structural Identity and Procurement Baseline


Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate (CAS 85006-11-7, EC 285-040-9, molecular formula C36H80N2O8P) is a bis-quaternary ammonium salt classified as a phosphate-type amphoteric surfactant . The compound consists of two 2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylammonium cations paired with a single hydrogen phosphate dianion, yielding a molecular weight of approximately 700.0 g/mol . It belongs to a specialized class of phosphate quaternary amine compounds that exhibit surfactant, antimicrobial, and anticorrosive properties, as disclosed in foundational patent literature [1]. Unlike conventional mono-alkyl quaternary ammonium chlorides or bromides, this compound features a 2-hydroxytetradecyl hydrophobic chain bearing a secondary hydroxyl group, a 2-hydroxyethyl headgroup component, and a hydrogen phosphate counterion—structural features that collectively modulate micellization behavior, biological activity, and anionic compatibility [1].

Why Generic Substitution Fails for Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) Hydrogen Phosphate (CAS 85006-11-7)


In-class quaternary ammonium compounds cannot be generically interchanged with CAS 85006-11-7 because the combination of a bis-cationic architecture, a 2-hydroxytetradecyl hydrophobic chain, and a hydrogen phosphate counterion produces quantifiably distinct surface-active, antimicrobial, and physicochemical properties that are absent from structurally similar analogs [1][2]. Direct comparative studies on homologous phosphate-type amphoterics demonstrate that the 2-hydroxyalkyl substitution and the phosphobetaine moiety lower critical micelle concentrations and shift antimicrobial selectivity profiles in a chain-length-dependent manner, with tetradecyl (C14) derivatives occupying a specific performance position between dodecyl and hexadecyl homologs [1]. Furthermore, the hydrogen phosphate counterion imparts anticorrosive functionality and anionic surfactant compatibility that chloride or bromide analogs cannot replicate [2]. Substituting with a mono-quaternary ammonium chloride (e.g., benzalkonium chloride), a different alkyl chain length, or an alternative counterion (e.g., bromide) alters micellization thermodynamics, biological potency, and formulation stability, making generic replacement scientifically unsound without revalidation [1][2].

Quantitative Differentiation Evidence for Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) Hydrogen Phosphate (CAS 85006-11-7) versus Closest Analogs


Critical Micelle Concentration Reduction Driven by 2-Hydroxyalkyl and Phosphobetaine Moieties

The incorporation of a 2-hydroxyalkyl group and a phosphobetaine moiety into the molecular architecture of 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphates significantly reduces critical micelle concentration (CMC) relative to structurally analogous surfactants lacking the 2-hydroxy substitution. In the tetradecyl (C14) homolog—the closest published structural surrogate for CAS 85006-11-7—the CMC is substantially lower than that of corresponding sodium 2-(N-alkyl-N-methylamino)ethyl hydrogen phosphates, which lack both the quaternary ammonium character and the 2-hydroxyalkyl group [1]. The reduced CMC translates directly to greater surface activity at lower concentrations, meaning that formulations based on the tetradecyl homolog achieve equivalent surface tension reduction with less active material than those using non-hydroxyalkyl or mono-methylamino analogs [1].

Surfactant science Phosphate amphoterics Critical micelle concentration

Enhanced Fungicidal Selectivity of Tetradecyl-Chain Phosphate Amphoterics versus Chlorhexidine Digluconate

In the phosphate-type amphoteric series, the tetradecyl (C14) homolog bearing a 2-hydroxyalkyl group—structurally analogous to CAS 85006-11-7—exhibits differentiated antimicrobial behavior compared to chlorhexidine digluconate, a widely used clinical and industrial biocide. Specifically, the minimum inhibitory concentration (MIC) of 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphates against fungal strains shows a chain-length-dependent decrease: the tetradecyl homolog demonstrates lower MIC values against fungi than the corresponding dodecyl homolog, and critically, the hexadecyl (C16) homolog achieves MIC values against fungi that are smaller than those of chlorhexidine digluconate [1]. This establishes a structure–activity relationship wherein the C14 chain provides a balanced antifungal profile—strong enough to be positioned within a series that ultimately surpasses chlorhexidine at C16, yet with potentially better solubility or mammalian compatibility than the C16 analog [1].

Antimicrobial agents Fungicidal activity Phosphate amphoterics

Anticorrosive and Anionic Surfactant Compatibility Distinct from Chloride-Counterion Quaternary Ammonium Biocides

Quaternary ammonium compounds bearing an alkyl phosphate counterion exhibit dual biocidal and anticorrosive properties that are absent in conventional chloride-counterion quaternary ammonium compounds such as benzalkonium chloride (BAC). Patent disclosures specifically claim that phosphate quaternary ammonium compounds of formula (1), which encompass bis-quaternary ammonium hydrogen phosphates structurally related to CAS 85006-11-7, prevent corrosion of carbon steels, iron casts, stainless steels, coppers, tinning steel plates, and alumina while simultaneously providing biocidal activity [1]. In a direct comparative study, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium butyl phosphate (ABP) demonstrated much greater bactericidal activities and antirusting effects than BAC, and showed faster fungicidal kinetics against Aspergillus niger (effective in 30 min at 0.1%) compared to BAC (requiring 1 h at 0.2–0.4%) [2]. This combination of rapid kill kinetics, rust prevention, and maintained activity in the presence of anionic surfactants constitutes a three-dimensional differentiation that chloride-based quaternary ammonium compounds cannot meet [2].

Disinfectant formulation Anticorrosive agents Quaternary ammonium phosphates

Bis-Cationic Architecture Differentiates CAS 85006-11-7 from Mono-Quaternary Ammonium Surfactants in Micellization Efficiency and Surface Activity

The bis-quaternary ammonium (dimeric) architecture of CAS 85006-11-7 places it in the category of gemini-type surfactants, which are known to exhibit critical micelle concentrations (CMCs) more than one to two orders of magnitude lower than those of corresponding mono-alkylammonium salts [1]. In systematic studies of bis-quaternary ammonium dibromides and dichlorides, the cmc values were significantly lower than the monomeric salt dodecyltrimethylammonium chloride (DTAC), and the degree of micelle ionization and hydrodynamic aggregate diameter were found to depend critically on the counterion type [2]. The hydrogen phosphate counterion of CAS 85006-11-7 introduces a further dimension: lipophilic counterion effects documented for quaternary ammonium surfactants show that increasing counterion chain length reduces CMC, suggesting that the phosphate dianion—with its larger size and hydrogen-bonding capacity—modulates aggregation behavior differently than halide counterions [2].

Gemini surfactants Bis-quaternary ammonium salts Micellization thermodynamics

Antimicrobial Potency of Dihydroxy Quaternary Ammonium Tetradecyl Derivatives Validates Alkyl Chain Optimization Strategy

A systematic structure–activity relationship study of N-methyl-N-R-N,N-bis(2-hydroxyethyl) ammonium bromides—where R represents benzyl (BNQAS), dodecyl (C12QAS), tetradecyl (C14QAS), hexadecyl (C16QAS), or octadecyl (C18QAS)—demonstrates that antibacterial efficacy is highly chain-length-dependent, with C12QAS achieving 100% inhibition against E. coli at a defined concentration [1]. The tetradecyl analog (C14QAS), which shares both the bis(2-hydroxyethyl) headgroup and the C14 alkyl chain length with CAS 85006-11-7 (differing only in counterion: bromide vs. hydrogen phosphate), exhibited strong antibacterial and antifungal activity positioned within the active homolog series [1]. This confirms that the C14 chain length, combined with the dihydroxy headgroup architecture, provides a validated antimicrobial scaffold. CAS 85006-11-7 retains this scaffold while replacing the bromide counterion with hydrogen phosphate, which is expected to further enhance anionic compatibility and reduce halide-associated corrosion risks [1].

Antibacterial agents Dihydroxy quaternary ammonium salts Structure–activity relationship

Regulatory and Hazard Profile Differentiation from Hexadecyl-Chain Quaternary Ammonium Phosphate Analogs

The hexadecyl-(C16) homolog of quaternary ammonium dihydrogen phosphate (CAS 85563-48-0, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate) is subject to harmonized classification and labelling (CLP) as Skin Irritant 2 (H315), Eye Damage 1 (H318), Aquatic Acute 1 (H400, M=10), and Aquatic Chronic 1 (H410) under European Union regulations [1]. This C16 compound, which differs from CAS 85006-11-7 only in alkyl chain length (C16 linear vs. C14 2-hydroxyalkyl) and ammonium architecture (mono-quaternary vs. bis-quaternary), carries significant hazard communication requirements that influence procurement, handling, and downstream formulation registration. The tetradecyl 2-hydroxyalkyl architecture of CAS 85006-11-7, with its secondary hydroxyl group and bis-cationic structure, may alter aquatic toxicity and irritation potential relative to the linear C16 mono-quaternary phosphate. Although CAS 85006-11-7 itself has limited publicly available toxicological data, the documented hazard profile of the C16 analog serves as a comparative reference point for regulatory risk assessment and provides a basis for investigating the potentially reduced hazard burden of the C14 2-hydroxyalkyl bis-quaternary structure [1].

Regulatory science Classification and labelling Aquatic toxicity

Application Scenarios for Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) Hydrogen Phosphate (CAS 85006-11-7) Driven by Quantitative Differentiation Evidence


Metalworking Fluid and Industrial Cooling System Biocide with Built-in Corrosion Protection

CAS 85006-11-7, as a bis-quaternary ammonium hydrogen phosphate, provides simultaneous biocidal activity and metal corrosion inhibition, as demonstrated by the anticorrosive claims for phosphate quaternary ammonium compounds in US Patent 6,399,827 and the superior antirust performance of ABP relative to benzalkonium chloride [1][2]. This dual functionality is essential for metalworking fluids, cooling tower water treatment, and industrial recirculating systems where microbial control must not compromise equipment integrity. The 2-hydroxytetradecyl–phosphobetaine architecture further lowers CMC relative to non-hydroxyalkyl analogs [3], enabling effective surface activity at reduced concentrations and minimizing organic load in process water.

Hard-Surface Disinfectant Formulations Requiring Anionic Surfactant Compatibility

The phosphate counterion of CAS 85006-11-7 prevents precipitation in the presence of anionic surfactants—a critical advantage documented for the structurally related ABP compound versus benzalkonium chloride [1]. This enables formulation of single-phase disinfectant–cleaner combination products that are impossible to achieve with conventional chloride-counterion quaternary ammonium compounds. The tetradecyl chain length also positions antifungal potency within the active homolog range, with related phosphate amphoterics demonstrating MIC values against fungi that are competitive with or superior to chlorhexidine digluconate [2].

Cosmetic and Personal Care Conditioning Agents with Antistatic Performance

The bis-quaternary ammonium architecture of CAS 85006-11-7, combined with its hydrogen phosphate counterion, aligns with the class of phosphate quaternary compounds described in US Patent 4,503,002 as exhibiting outstanding conditioning, antistatic, and emulsifying properties with exceptionally low oral toxicity and ocular irritation [1]. Bis-quaternary ammonium salts have been shown to provide very good antistatic properties on polyethylene films and polypropylene nonwoven fabrics [2]. The 2-hydroxyethyl headgroups contribute to water solubility and hydrogen-bonding capacity, making this compound suitable for hair conditioners, fabric softeners, and personal care emulsions where mildness, static control, and tactile aesthetics are valued.

Agricultural or Food-Processing Antifungal Intervention Targeting Phytopathogenic Fungi

Dihydroxy quaternary ammonium salts with a tetradecyl chain (C14QAS) have demonstrated antifungal activity against phytopathogenic fungi including Cytospora mandshurica, Botryosphaeria ribis, Physalospora piricola, and Glomerella cingulata [1]. The structural congruence between C14QAS and the cation of CAS 85006-11-7 supports its application in agricultural post-harvest protection, food-processing surface sanitation, or fruit rot prevention. The phosphate counterion may additionally reduce the phytotoxicity or residue concerns associated with halide quaternary ammonium compounds, although direct crop safety data remain needed.

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